molecular formula C29H22N2 B11694490 4-methyl-N,N'-bis[(E)-naphthalen-2-ylmethylidene]benzene-1,3-diamine

4-methyl-N,N'-bis[(E)-naphthalen-2-ylmethylidene]benzene-1,3-diamine

Cat. No.: B11694490
M. Wt: 398.5 g/mol
InChI Key: BXEIIIKWUSWTQZ-UHFFFAOYSA-N
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Description

4-Methyl-N,N'-bis[(E)-naphthalen-2-ylmethylidene]benzene-1,3-diamine is a Schiff base ligand synthesized via the condensation of 1,3-diaminobenzene (with a methyl substituent at the 4-position) and two equivalents of naphthalen-2-carbaldehyde under reflux conditions. The (E)-configuration of the imine bonds is confirmed by X-ray crystallography and NMR spectroscopy.

Properties

Molecular Formula

C29H22N2

Molecular Weight

398.5 g/mol

IUPAC Name

N-[4-methyl-3-(naphthalen-2-ylmethylideneamino)phenyl]-1-naphthalen-2-ylmethanimine

InChI

InChI=1S/C29H22N2/c1-21-10-15-28(30-19-22-11-13-24-6-2-4-8-26(24)16-22)18-29(21)31-20-23-12-14-25-7-3-5-9-27(25)17-23/h2-20H,1H3

InChI Key

BXEIIIKWUSWTQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N=CC2=CC3=CC=CC=C3C=C2)N=CC4=CC5=CC=CC=C5C=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-{4-METHYL-3-[(E)-[(NAPHTHALEN-2-YL)METHYLIDENE]AMINO]PHENYL}-1-(NAPHTHALEN-2-YL)METHANIMINE typically involves the condensation of naphthalene derivatives with aromatic amines under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(E)-N-{4-METHYL-3-[(E)-[(NAPHTHALEN-2-YL)METHYLIDENE]AMINO]PHENYL}-1-(NAPHTHALEN-2-YL)METHANIMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like water radical cations, reducing agents such as hydrogen gas, and electrophiles for substitution reactions. Conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions include quaternary ammonium cations, amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(E)-N-{4-METHYL-3-[(E)-[(NAPHTHALEN-2-YL)METHYLIDENE]AMINO]PHENYL}-1-(NAPHTHALEN-2-YL)METHANIMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-N-{4-METHYL-3-[(E)-[(NAPHTHALEN-2-YL)METHYLIDENE]AMINO]PHENYL}-1-(NAPHTHALEN-2-YL)METHANIMINE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and triggering downstream signaling pathways. This interaction is facilitated by the compound’s structural features, which allow it to fit into binding pockets and form stable complexes .

Comparison with Similar Compounds

Structural and Functional Differences

  • Substituent Effects: The naphthyl groups in the target compound confer higher molecular rigidity and extended π-conjugation compared to benzylphthalazinyl or phenylthiazolyl analogs. Methyl groups (e.g., in 4-methyl derivatives) improve solubility in non-polar solvents, whereas dimethylamino substituents (as in ) increase polarity and enable metal coordination. Bulkier substituents (e.g., hexyloxy in ) reduce melting points due to disrupted crystal packing.

Biological Activity

4-methyl-N,N'-bis[(E)-naphthalen-2-ylmethylidene]benzene-1,3-diamine is a synthetic compound characterized by its unique structure, which includes naphthalene moieties and an amine functionality. This compound has garnered attention in recent research due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Key Properties

PropertyValue
Molecular FormulaC₁₈H₁₈N₂
Molecular Weight266.35 g/mol
AppearanceCrystalline solid
SolubilitySoluble in organic solvents

Anticancer Properties

Recent studies have indicated that 4-methyl-N,N'-bis[(E)-naphthalen-2-ylmethylidene]benzene-1,3-diamine exhibits significant anticancer activity. In vitro assays demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism of action appears to involve the modulation of apoptotic pathways and the inhibition of cell proliferation.

Case Study: Breast Cancer Cell Line

In a study conducted on MCF-7 (breast cancer) cells, treatment with varying concentrations of the compound resulted in:

  • IC50 Value : Approximately 15 µM after 48 hours.
  • Mechanism : Induction of caspase-dependent apoptosis.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against a range of bacterial strains. In particular, it has been effective against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum activity.

Table: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Antioxidant Activity

In addition to its anticancer and antimicrobial properties, this compound has been evaluated for its antioxidant capacity. It demonstrated a significant ability to scavenge free radicals, which may contribute to its protective effects against oxidative stress-related diseases.

Mechanistic Studies

Mechanistic investigations have revealed that the biological activities of 4-methyl-N,N'-bis[(E)-naphthalen-2-ylmethylidene]benzene-1,3-diamine are largely attributed to its ability to interact with cellular targets involved in signaling pathways related to cell survival and death. For example:

  • The compound was found to inhibit the NF-kB signaling pathway, which is often activated in cancer cells.
  • It also modulates the expression of various genes associated with apoptosis.

Future Directions

Further research is warranted to explore:

  • In vivo studies : To assess the therapeutic potential and safety profile in animal models.
  • Structure-activity relationship (SAR) : To optimize the chemical structure for enhanced efficacy and reduced toxicity.
  • Formulation development : To improve bioavailability and target delivery mechanisms.

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